molecular formula C21H24N4O3S2 B2376149 N'-(4-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide CAS No. 851978-05-7

N'-(4-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide

Cat. No.: B2376149
CAS No.: 851978-05-7
M. Wt: 444.57
InChI Key: SXUBGCVOILLDKX-UHFFFAOYSA-N
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Description

N'-(4-Methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide is a benzohydrazide derivative featuring a 4-methylbenzo[d]thiazole moiety linked to a sulfonylated benzohydrazide core. The compound incorporates a 4-methylpiperidinyl group on the sulfonyl substituent, which may enhance lipophilicity and modulate target interactions.

Properties

IUPAC Name

N'-(4-methyl-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S2/c1-14-10-12-25(13-11-14)30(27,28)17-8-6-16(7-9-17)20(26)23-24-21-22-19-15(2)4-3-5-18(19)29-21/h3-9,14H,10-13H2,1-2H3,(H,22,24)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUBGCVOILLDKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC=C4S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(4-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide, also known by its molecular identifier MLS000696579, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms, and relevant case studies.

  • Molecular Formula : C21H24N4O3S2
  • Molecular Weight : 444.568 g/mol
  • Hydrogen Bond Donors : 2
  • Hydrogen Bond Acceptors : 7
  • LogP : 4.7 (indicating moderate lipophilicity)

Synthesis and Characterization

The compound can be synthesized through a multi-step process involving the reaction of 4-methylbenzo[d]thiazole with sulfonyl chlorides and hydrazine derivatives. The synthesis typically follows these steps:

  • Formation of the Thiazole Ring : The initial step involves the synthesis of 4-methylbenzo[d]thiazole.
  • Sulfonylation : The thiazole is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
  • Hydrazone Formation : Finally, coupling with hydrazine yields the target hydrazide.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of various derivatives related to this compound. For instance, compounds with similar structures have shown significant antibacterial effects against pathogens like Escherichia coli and Staphylococcus aureus .

CompoundActivityTarget Pathogen
N'-(4-methylbenzo[d]thiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzohydrazideModerateE. coli, S. aureus

Anticancer Potential

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

The proposed mechanisms for the biological activity include:

  • Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Interaction with DNA : There is evidence that it can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

  • Case Study on Antibacterial Activity :
    A study screened several derivatives of benzothiazole for antibacterial properties, noting that those containing piperidine rings exhibited enhanced activity against gram-positive bacteria .
  • Case Study on Anticancer Activity :
    Research conducted on hydrazone derivatives showed that certain modifications led to increased cytotoxicity against human cancer cell lines, highlighting the importance of structural variations in enhancing bioactivity.

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl Substituents : Electron-withdrawing groups (e.g., halogens) on the sulfonyl moiety often reduce synthetic yields compared to electron-donating groups (e.g., methyl) .
  • Linker Flexibility : Hydrazide linkers (as in the target compound) enable hydrogen bonding, whereas amide linkers (e.g., in piperidine-4-carboxamides) may enhance metabolic stability .

Key Observations :

  • Antitumor Potential: Derivatives with benzo[d]thiazole and sulfonyl groups (e.g., compound 12a in ) exhibit notable cytotoxicity, suggesting the target compound may share similar mechanisms .
  • Enzyme Inhibition : Piperidine-carboxamides with halogenated sulfonyl groups demonstrate enhanced binding to pain-related targets, highlighting the role of substituent electronegativity .
Physicochemical and Spectral Properties
  • IR/NMR Trends :
    • The absence of C=O stretches (1663–1682 cm⁻¹) in triazole-thiones confirms cyclization, whereas hydrazides retain carbonyl bands .
    • Methyl groups on benzothiazole (δ ~2.56 ppm in ¹H NMR) and piperidine (δ ~2.77 ppm) are consistent across analogs .
  • Crystal Data: Benzohydrazides with bulky substituents (e.g., tert-butyl) exhibit stable monoclinic packing, suggesting similar derivatives may form rigid structures conducive to target binding .

Preparation Methods

Sulfonation of Benzoic Acid Derivatives

The sulfonamide group is introduced via reaction of 4-chlorosulfonylbenzoic acid with 4-methylpiperidine.

Procedure :

  • Chlorosulfonation : Treat 4-nitrobenzoic acid with chlorosulfonic acid at 0–5°C to yield 4-chlorosulfonylbenzoic acid.
  • Nucleophilic Substitution : React 4-chlorosulfonylbenzoic acid with 4-methylpiperidine in dry dichloromethane (DCM) under inert atmosphere. Triethylamine (TEA) is added to scavenge HCl.
    $$
    \text{4-ClSO}2\text{C}6\text{H}4\text{COOH} + \text{C}6\text{H}_{13}\text{N} \xrightarrow{\text{TEA, DCM}} \text{4-((4-Methylpiperidin-1-yl)sulfonyl)benzoic acid}
    $$
    Yield : 75–85% after recrystallization (ethanol/water).

Formation of Benzohydrazide Intermediate

Acid Chloride Generation

Convert the sulfonylated benzoic acid to its acid chloride using thionyl chloride (SOCl₂):
$$
\text{4-((4-Methylpiperidin-1-yl)sulfonyl)benzoic acid} \xrightarrow{\text{SOCl}_2, \Delta} \text{4-((4-Methylpiperidin-1-yl)sulfonyl)benzoyl chloride}
$$
Conditions : Reflux for 3–4 hours, followed by solvent removal under vacuum.

Hydrazide Formation

React the acid chloride with hydrazine hydrate in anhydrous ethanol:
$$
\text{4-((4-Methylpiperidin-1-yl)sulfonyl)benzoyl chloride} + \text{NH}2\text{NH}2 \xrightarrow{\text{EtOH}} \text{4-((4-Methylpiperidin-1-yl)sulfonyl)benzohydrazide}
$$
Yield : 80–90% after filtration and drying.

Condensation with 4-Methylbenzo[d]thiazol-2-amine

Synthesis of 4-Methylbenzo[d]thiazol-2-amine

Procedure :

  • Cyclize 2-amino-4-methylthiophenol with cyanogen bromide (BrCN) in ethanol.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Coupling Reaction

The hydrazide intermediate reacts with 4-methylbenzo[d]thiazol-2-amine under acidic or coupling-agent-mediated conditions:

Method A (Acid-Catalyzed Condensation) :
$$
\text{4-((4-Methylpiperidin-1-yl)sulfonyl)benzohydrazide} + \text{4-Methylbenzo[d]thiazol-2-amine} \xrightarrow{\text{AcOH, \Delta}} \text{Target Compound}
$$
Conditions : Reflux in acetic acid for 6–8 hours.

Method B (EDC/HOBt-Mediated Coupling) :
Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF at room temperature.
Yield : 65–75% (Method A), 70–80% (Method B).

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Acetic Acid : Enhances protonation of the hydrazide nitrogen, facilitating nucleophilic attack on the benzothiazole amine.
  • DMF with EDC/HOBt : Minimizes side reactions, improving regioselectivity.

Spectroscopic Validation

  • ¹H NMR : Key signals include:
    • δ 2.30 (s, 3H, piperidine-CH₃), δ 2.50 (s, 3H, benzothiazole-CH₃), δ 8.10–7.40 (m, aromatic protons).
  • IR : Peaks at 1660 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), and 3250 cm⁻¹ (N-H).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time Scalability
Acid-Catalyzed 65–75 95–98 6–8 h Moderate
EDC/HOBt 70–80 98–99 12–24 h High

Key Trade-offs :

  • Method A : Faster but lower yield due to byproduct formation.
  • Method B : Higher purity but requires costly reagents.

Industrial-Scale Considerations

Green Chemistry Approaches

  • Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity.
  • Use microwave irradiation to cut reaction times by 50%.

Purification Strategies

  • Recrystallization : Ethanol/water (7:3) achieves >99% purity.
  • Chromatography : Reserved for small-scale batches due to cost.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-(4-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via multi-step reactions, typically involving coupling of 4-methylbenzo[d]thiazol-2-amine with a sulfonylbenzohydrazide precursor. Key steps include:

  • Sulfonylation : Reacting 4-chlorosulfonylbenzoyl chloride with 4-methylpiperidine in anhydrous dichloromethane at 0–5°C to form the sulfonamide intermediate .
  • Hydrazide Formation : Condensation with hydrazine hydrate under reflux in ethanol (78°C, 6–8 hours) .
  • Final Coupling : Using a coupling agent like EDCI/HOBt in DMF to attach the benzo[d]thiazole moiety .
    • Optimization : Yield improvements (from ~45% to 65%) are achieved by controlling stoichiometry (1:1.2 molar ratio for sulfonylation) and using inert atmospheres to prevent oxidation .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming purity?

  • Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry (e.g., methylpiperidine protons at δ 1.2–2.8 ppm; thiazole C2 at δ 162 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 473.12) .
  • X-ray Crystallography : For unambiguous confirmation, SHELX software is used for structure refinement (e.g., C–S bond lengths: 1.75–1.82 Å) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Assays :

  • Antimicrobial Activity : Disk diffusion assays against S. aureus and E. coli (inhibition zones ≥15 mm at 50 µg/mL) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., IC50_{50} <10 µM in HeLa cells) .
    • Data Interpretation : Compare results to structurally similar compounds (e.g., 4-methylpiperidine analogs show 30% higher potency than morpholine derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-methylpiperidinylsulfonyl group in bioactivity?

  • Approach :

  • Analog Synthesis : Replace the 4-methylpiperidine with pyrrolidine, morpholine, or unsubstituted piperidine .
  • Biological Testing : Compare IC50_{50} values in kinase inhibition assays (e.g., 4-methylpiperidine shows 5x higher selectivity for PI3Kδ vs. other isoforms) .
    • Mechanistic Insight : Molecular docking (AutoDock Vina) reveals hydrophobic interactions between the methylpiperidine group and ATP-binding pockets .

Q. What crystallographic data refinement strategies resolve ambiguities in the compound’s solid-state structure?

  • SHELX Refinement :

  • Twinned Data : Use TWIN/BASF commands for handling pseudo-merohedral twinning (R-factor reduction from 0.12 to 0.08) .
  • Disorder Modeling : Apply PART and SUMP restraints for methylpiperidine conformers .
    • Validation : Check using PLATON’s ADDSYM to avoid overinterpretation of weak electron density .

Q. How can contradictory bioactivity data (e.g., variable IC50_{50} values across studies) be resolved?

  • Troubleshooting :

  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and incubation times (72 hours) .
  • Solvent Controls : DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
    • Meta-Analysis : Cross-reference with PubChem BioAssay data (AID 743255) to identify outliers .

Q. What in silico strategies predict the compound’s pharmacokinetic properties?

  • Computational Tools :

  • ADMET Prediction : SwissADME for logP (2.8), BBB permeability (CNS: −1.2), and CYP450 inhibition (CYP3A4: Ki = 4.3 µM) .
  • Metabolic Stability : GLIDE-based docking with human liver microsomes to identify vulnerable sites (e.g., sulfonamide hydrolysis) .

Q. How do solvent effects influence the compound’s stability during long-term storage?

  • Stability Studies :

  • Accelerated Degradation : Store at 40°C/75% RH for 6 months; HPLC monitoring shows <5% degradation in argon-sealed vials vs. 20% in air .
  • Solvent Selection : Acetonitrile/water (1:1) minimizes aggregation (DLS confirms particle size <100 nm) .

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